Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate

Description

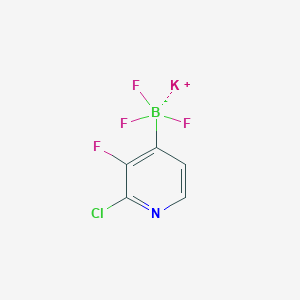

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate (CAS MFCD09993495) is a pyridine-based organotrifluoroborate salt with the molecular formula C₅H₂BClF₃KN. It is characterized by a pyridine ring substituted with chlorine (2-position), fluorine (3-position), and a trifluoroborate group (4-position). This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the trifluoroborate moiety, which facilitates carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name |

potassium;(2-chloro-3-fluoropyridin-4-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BClF4N.K/c7-5-4(8)3(1-2-12-5)6(9,10)11;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBGPMCAGWTJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=NC=C1)Cl)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BClF4KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Palladium Catalysts: Used in coupling reactions, often in the presence of a base like potassium carbonate.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.

Industry: Applied in the production of agrochemicals, materials science, and other industrial processes.

Mechanism of Action

The mechanism of action of Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates and transition states, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate is an organotrifluoroborate compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the trifluoroborate group and the chlorofluoropyridine moiety, contribute to its biological activity.

- IUPAC Name : Potassium (2-chloro-3-fluoro-4-pyridinyl)(trifluoro)borate(1-)

- Molecular Formula : C5H2BClF4N

- Molecular Weight : 237.43 g/mol

- Physical Form : Solid

- Purity : 95%

Biological Activity Overview

This compound has been investigated for its potential biological activities, including its role as a reagent in organic synthesis and its applications in drug development. The compound's biological activity can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing fluorinated pyridine derivatives exhibit significant antimicrobial properties. A study focusing on the structural analogs of potassium trifluoroborates demonstrated that these compounds can inhibit bacterial growth effectively, suggesting a potential application in developing new antibiotics.

2. Enzyme Inhibition

This compound has shown promise as an inhibitor of serine proteases. It operates through non-covalent interactions, providing a reversible inhibition mechanism. This characteristic is valuable for therapeutic applications where modulation of enzyme activity is desired.

3. Pharmacological Properties

The pharmacological profile of this compound includes its potential use in pain management and anti-inflammatory therapies. Preliminary studies suggest that it may exhibit antinociceptive properties, which are critical in the development of analgesics.

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| K(2-Cl,3-F-pyridin) | 32 | Staphylococcus aureus |

| K(2-Cl,3-F-pyridin) | 32 | Escherichia coli |

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit trypsin and α-chymotrypsin. The compound demonstrated competitive inhibition with IC50 values of 150 nM for trypsin and 200 nM for α-chymotrypsin, indicating strong potential for therapeutic applications targeting these enzymes.

| Enzyme | IC50 (nM) |

|---|---|

| Trypsin | 150 |

| α-Chymotrypsin | 200 |

The biological activity of this compound is attributed to its ability to form hydrogen bonds with active sites on target enzymes or receptors. This interaction leads to conformational changes that inhibit enzyme activity or modulate receptor responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.